molecular formula C25H23N5O4 B601577 4,5-Dehydro Apixaban CAS No. 1074549-89-5

4,5-Dehydro Apixaban

Katalognummer: B601577
CAS-Nummer: 1074549-89-5
Molekulargewicht: 457.49
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dehydro Apixaban is a derivative of Apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. The modification at the 4,5-position of the Apixaban molecule introduces unique chemical properties that may enhance its efficacy or alter its pharmacokinetic profile.

Wirkmechanismus

Target of Action

Apixaban Dehydro Impurity, also known as 4,5-Dehydro Apixaban, is a derivative of Apixaban, which is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin . By inhibiting factor Xa, Apixaban and its derivatives can prevent thrombin formation and subsequently inhibit blood clotting .

Mode of Action

Apixaban Dehydro Impurity selectively inhibits factor Xa in both its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . This inhibition prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . By blocking this step, the compound effectively reduces the formation of blood clots.

Biochemical Pathways

The primary biochemical pathway affected by Apixaban Dehydro Impurity is the coagulation cascade. By inhibiting factor Xa, the compound disrupts the conversion of prothrombin to thrombin, a crucial step in blood clot formation . This action can reduce the risk of thromboembolic events, such as stroke and deep vein thrombosis .

Pharmacokinetics

Apixaban has an absolute oral bioavailability of approximately 50% . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total Apixaban clearance occurring via renal excretion .

Result of Action

The primary result of Apixaban Dehydro Impurity’s action is the prevention of blood clot formation. By inhibiting factor Xa and disrupting the coagulation cascade, the compound can reduce the risk of thromboembolic events . This makes it potentially useful in the clinical treatment of various thromboembolic disorders .

Biochemische Analyse

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dehydro Apixaban typically involves the modification of the Apixaban molecule through a series of chemical reactions. The starting material is often 4-chloronitrobenzene, which undergoes a series of steps including nitration, reduction, and cyclization to form the core structure. The dehydrogenation at the 4,5-position is achieved using specific reagents and conditions, such as palladium-catalyzed dehydrogenation.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dehydro Apixaban undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of palladium.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide or acetonitrile.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Model Compound for Dehydrogenation Reactions

4,5-Dehydro Apixaban serves as an important model compound for studying dehydrogenation reactions. Researchers utilize this compound to investigate the effects of structural modifications on chemical reactivity. The unique chemical properties imparted by the 4,5-dehydro modification allow for a deeper understanding of reaction mechanisms and pathways in organic chemistry.

Reference Standard in Quality Control

In pharmaceutical development, this compound is employed as a reference standard in quality control processes. Its structural characteristics make it suitable for ensuring the consistency and quality of related anticoagulant compounds during synthesis and formulation.

Interaction with Biological Macromolecules

Research has focused on the potential effects of this compound on blood coagulation pathways. Studies have indicated that it interacts with various biological macromolecules, providing insights into its role in modulating coagulation processes. This can lead to a better understanding of how structural changes influence biological activity.

Anticoagulant Efficacy

This compound is being explored as a potential anticoagulant with improved efficacy and safety profiles compared to its parent compound, Apixaban. Investigations into its pharmacodynamics suggest that it may offer enhanced inhibition of factor Xa, potentially leading to reduced thromboembolic events while minimizing bleeding risks .

Development of New Anticoagulants

The unique properties of this compound make it a candidate for the development of new anticoagulant drugs. Its structural modifications may confer advantages such as improved bioavailability and stability compared to existing anticoagulants like Rivaroxaban and Edoxaban. Ongoing research aims to characterize these benefits further .

Clinical Case Studies

A notable case study involving Apixaban overdose provides insights into the clinical implications of anticoagulation therapy. In this case, a patient ingested a significant amount of Apixaban without experiencing bleeding complications. The findings highlighted the relationship between anti-factor Xa activity and coagulation profiles, suggesting that similar studies on this compound could yield important safety data regarding overdose scenarios .

Vergleich Mit ähnlichen Verbindungen

    Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Edoxaban: A direct factor Xa inhibitor with a longer half-life and different dosing regimen.

    Betrixaban: A factor Xa inhibitor with unique pharmacodynamic characteristics.

Uniqueness of 4,5-Dehydro Apixaban: this compound stands out due to its structural modification at the 4,5-position, which may confer enhanced stability, improved bioavailability, or altered interaction with factor Xa. These unique properties make it a valuable compound for further research and potential therapeutic applications.

Biologische Aktivität

4,5-Dehydro Apixaban is a derivative of apixaban, a direct oral anticoagulant (DOAC) that selectively inhibits factor Xa (FXa). Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications and safety profile. This article synthesizes findings from various studies, focusing on the compound's pharmacodynamics, pharmacokinetics, and clinical implications.

This compound functions as a competitive inhibitor of FXa, which is pivotal in the coagulation cascade. By inhibiting FXa, it effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation.

Key Inhibition Characteristics

  • Inhibition Constant (KiK_i) : The KiK_i value for this compound is approximately 0.08 nM at 25°C, indicating a potent inhibitory effect on FXa .
  • IC50 Values : The concentration required for 50% inhibition (IC50) against thrombus-associated FXa activity is around 1.3 nM .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Bioavailability

  • Oral Bioavailability : Approximately 50%, with peak plasma concentrations occurring 3-4 hours post-administration .
  • Protein Binding : High protein binding (~87% in humans), predominantly to albumin .

Elimination

  • Half-life : The elimination half-life is about 12 hours .
  • Clearance Mechanisms : Metabolism primarily occurs via cytochrome P450 enzymes (CYP3A4/5), with renal excretion accounting for about 27% of total clearance .

Clinical Efficacy and Safety

This compound has been studied in various clinical scenarios to evaluate its efficacy compared to traditional anticoagulants like warfarin.

Case Studies

  • Massive Intoxication Case : A case report described a patient who ingested 70 tablets (175 mg) of apixaban without significant bleeding complications. The patient exhibited elevated anti-Xa activity and coagulopathy but recovered without severe outcomes. This case highlights the compound's safety profile even at high doses .
  • Chronic Kidney Disease (CKD) Patients : A systematic review indicated that apixaban is effective and safe for patients with stage 4 or 5 CKD undergoing dialysis. It demonstrated comparable efficacy to warfarin in preventing stroke and systemic embolization while showing a superior safety profile regarding bleeding risks .

Comparative Analysis of Biological Activity

ParameterApixabanThis compound
Inhibition Constant (KiK_i) 0.08 nM~0.08 nM
IC50 (Thrombus-associated FXa) 1.3 nMSimilar
Oral Bioavailability ~50%Similar
Half-life ~12 hoursSimilar
Protein Binding ~87%Similar

Eigenschaften

IUPAC Name

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]pyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-13,15H,2-4,14H2,1H3,(H2,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTJDWJXHOSJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.